Triphenylstannane
Overview
Description
Triphenylstannane, also known as triphenyltin hydride, is an organotin compound with the formula (C₆H₅)₃SnH. It consists of a tin atom bonded to three phenyl groups and one hydrogen atom. This compound is a white distillable oil that is soluble in organic solvents . This compound is widely used in organic synthesis, particularly in radical reactions and as a reducing agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
Triphenylstannane can be synthesized through various methods. One common method involves the reaction of triphenyltin chloride with lithium aluminum hydride (LiAlH₄) in anhydrous ether. The reaction proceeds as follows:
(C6H5)3SnCl+LiAlH4→(C6H5)3SnH+LiCl+AlH3
Another method involves the reduction of triphenyltin chloride with sodium borohydride (NaBH₄) in ethanol:
(C6H5)3SnCl+NaBH4→(C6H5)3SnH+NaCl+BH3
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar reducing agents. The choice of reducing agent and solvent can vary depending on the desired yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Triphenylstannane undergoes various types of chemical reactions, including:
Reduction Reactions: this compound is commonly used as a reducing agent in organic synthesis. It can reduce carbon-oxygen bonds and other functional groups.
Radical Reactions: It is often used to generate radicals in free-radical reactions. For example, it can be used in the hydrostannylation of olefins.
Substitution Reactions: This compound can participate in substitution reactions, where the hydrogen atom is replaced by other functional groups.
Common Reagents and Conditions
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Solvents: Anhydrous ether, ethanol
Catalysts: Palladium, AIBN (azobisisobutyronitrile) for radical reactions
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in reduction reactions, the major product is often the reduced form of the substrate, while in radical reactions, the major product is typically the radical adduct .
Scientific Research Applications
Triphenylstannane has a wide range of scientific research applications, including:
Organic Synthesis: It is used as a reducing agent and radical initiator in various organic reactions.
Biological Studies: this compound and its derivatives have been studied for their potential biological activities, including antifungal and antibacterial properties.
Material Science: It is used in the synthesis of organotin polymers and other materials with unique properties.
Environmental Studies: This compound is used as a model compound to study the environmental impact of organotin compounds.
Mechanism of Action
The mechanism of action of triphenylstannane involves its ability to donate hydrogen atoms and generate radicals. In radical reactions, this compound can donate a hydrogen atom to form a radical species, which can then participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and substrate .
Comparison with Similar Compounds
Similar Compounds
Triphenyltin Chloride (C₆H₅)₃SnCl: Used as a precursor in the synthesis of triphenylstannane.
Triphenyltin Hydroxide (C₆H₅)₃SnOH: Used as an antifungal agent.
Triphenyltin Acetate (C₆H₅)₃SnOAc: Used in organic synthesis and as a pesticide.
Uniqueness
This compound is unique due to its ability to generate radicals and act as a reducing agent. Its versatility in various chemical reactions makes it a valuable compound in organic synthesis and other scientific research applications .
Properties
IUPAC Name |
triphenylstannane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H5.Sn.H/c3*1-2-4-6-5-3-1;;/h3*1-5H;; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHRNKANAAGQOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[SnH](C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Sn | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.0 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
892-20-6 | |
Record name | Triphenylstannane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=892-20-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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